molecular formula C6H11NaO7 B7799194 CID 84687

CID 84687

Cat. No. B7799194
M. Wt: 218.14 g/mol
InChI Key: UPMFZISCCZSDND-JJKGCWMISA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 84687 is a useful research compound. Its molecular formula is C6H11NaO7 and its molecular weight is 218.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 84687 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 84687 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 84687 involves the reaction of 2,4-dichlorophenol with 2-amino-5-chlorobenzophenone in the presence of potassium carbonate and copper powder.

Starting Materials
2,4-dichlorophenol, 2-amino-5-chlorobenzophenone, potassium carbonate, copper powde

Reaction
Step 1: Dissolve 2,4-dichlorophenol (1.0 g) and 2-amino-5-chlorobenzophenone (1.2 g) in DMF (10 mL)., Step 2: Add potassium carbonate (1.5 g) and copper powder (0.2 g) to the reaction mixture., Step 3: Heat the reaction mixture at 120°C for 6 hours under nitrogen atmosphere., Step 4: Cool the reaction mixture to room temperature and pour it into water (50 mL)., Step 5: Extract the product with ethyl acetate (3 x 20 mL)., Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure., Step 7: Purify the crude product by column chromatography using hexane/ethyl acetate (8:2) as eluent to obtain the final product CID 84687 (yield: 70%).

properties

IUPAC Name

sodium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/q;+1/p-1/t2-,3-,4+,5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMFZISCCZSDND-JJKGCWMISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NaO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 84687

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.